Palbociclib N-oxide

Descripción general

Descripción

Palbociclib N-oxide is a derivative of Palbociclib, a well-known cyclin-dependent kinase 4 and 6 inhibitor. Palbociclib is primarily used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer. The N-oxide derivative is of interest due to its potential enhanced solubility and stability properties, which may improve its pharmacokinetic profile and therapeutic efficacy.

Mecanismo De Acción

Target of Action

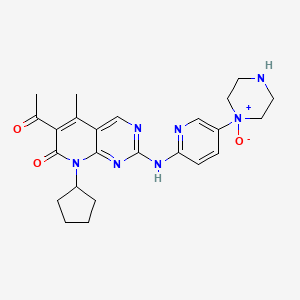

Palbociclib N-oxide, also known as 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(1-oxidopiperazin-1-ium-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one, primarily targets the cyclin-dependent kinases 4 and 6 (CDK4/6) . These kinases are key regulators of cell growth and are downstream of signaling pathways leading to cellular proliferation .

Mode of Action

This compound interacts with its targets, CDK4/6, by binding to the ATP pocket, inhibiting their activity . This inhibition prevents the progression from the G1 to the S phase of the cell cycle, effectively halting cell proliferation .

Biochemical Pathways

The action of this compound affects the CDK4/6–cyclinD1 pathway, a critical pathway in the pathogenesis of various cancers . By inhibiting CDK4/6, this compound disrupts the cell cycle, leading to cell cycle arrest and senescence . This disruption can have downstream effects on other cellular processes, including DNA synthesis and the phosphorylation of the retinoblastoma protein .

Pharmacokinetics

The pharmacokinetic properties of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After administration, Palbociclib reaches a maximum plasma concentration and has an apparent clearance . Its distribution is extensive, suggesting that it penetrates well into peripheral tissues .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of cell cycle arrest and senescence . This results in a decrease in cell proliferation, as evidenced by reductions in the total tumor volumes and in Ki-67 proliferation marker expression . Furthermore, this compound can induce an inflammatory secretome capable of recruiting and activating neutrophils, part of the body’s immune response .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the tumor microenvironment can impact the drug’s effectiveness. In the context of breast cancer, this compound has been shown to interact functionally with components of the tumor microenvironment, such as cancer-associated fibroblasts . Understanding these interactions can help optimize therapeutic strategies and improve patient outcomes.

Análisis Bioquímico

Biochemical Properties

Palbociclib N-oxide plays a role in biochemical reactions by inhibiting CDK4/6 . This inhibition prevents DNA synthesis by prohibiting progression from the G1 to S phase of the cell cycle . The compound interacts with enzymes such as CDK4/6 and proteins like retinoblastoma protein (RB), leading to cell cycle arrest and senescence .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function by inducing cell cycle arrest and senescence in responsive cells . This compound also affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . By inhibiting CDK4/6, it prevents DNA synthesis by prohibiting progression from the G1 to S phase of the cell cycle . It also inhibits the phosphorylation of the RB protein .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits changes in its effects over time . It induces a reversible form of senescence endowed with an inflammatory secretome capable of recruiting and activating neutrophils . Information on the product’s stability, degradation, and long-term effects on cellular function has been observed in in vitro studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . High exposure is associated with an increased risk of neutropenia . More detailed studies are needed to fully understand the threshold effects and any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in several metabolic pathways . It alters nucleotide biosynthesis and glutamine dependency in cells . It also interacts with enzymes and cofactors in these pathways, affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It concentrates in intracellular acidic vesicles, where it can be readily observed due to its intrinsic fluorescence . It is released from these vesicles upon dilution or washing out of the extracellular medium .

Subcellular Localization

The subcellular localization of this compound is primarily in the lysosomes . This lysosomal trapping explains the prolonged temporal activity of this compound . The compound’s activity or function may be affected by its localization in specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Palbociclib N-oxide typically involves the oxidation of Palbociclib. One common method is the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions

Palbociclib N-oxide undergoes various chemical reactions, including:

Oxidation: The primary reaction to form the N-oxide derivative.

Reduction: Can be reduced back to Palbociclib under specific conditions.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

Oxidizing Agents: m-CPBA, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dichloromethane, ethanol, water.

Major Products

The major product of the oxidation reaction is this compound. Reduction reactions can revert it to Palbociclib, while substitution reactions can yield various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Therapeutic Applications

-

Breast Cancer Treatment

- Combination Therapy : Palbociclib N-oxide has shown enhanced efficacy when used in combination with anti-estrogens such as letrozole and fulvestrant. Studies indicate that this combination significantly improves progression-free survival (PFS) rates in patients with metastatic breast cancer, increasing PFS from 4.5 months to 9.5 months compared to letrozole alone .

- Real-World Effectiveness : A multicenter study involving 191 patients demonstrated a median PFS of 22.8 months for first-line treatment with this compound combined with other agents, underscoring its effectiveness in clinical settings .

-

Nanoparticle Drug Delivery Systems

- Recent research has explored the use of this compound conjugated to magnetic nanoparticles for targeted drug delivery. This approach aims to enhance the specificity and stability of the drug in circulation while increasing its therapeutic payload to tumor cells . The study found that these conjugates exhibited significant cytotoxic effects on various breast cancer cell lines, indicating a promising avenue for improving treatment outcomes.

-

In Vivo Efficacy Studies

- In vivo studies have shown that this compound effectively reduces tumor growth in xenograft models of breast cancer. The drug's efficacy correlates with decreased Rb phosphorylation and increased senescence in cancer cells, highlighting its potential as a therapeutic agent against resistant tumor types .

Case Study 1: Efficacy in Advanced Breast Cancer

A patient cohort treated with this compound reported an overall survival rate of 74.2% at 24 months when administered as first-line therapy. The study noted that adverse events such as grade 3–4 neutropenia occurred in 47% of patients, necessitating careful monitoring during treatment .

Case Study 2: Targeted Delivery Systems

In a study investigating the use of this compound conjugated to dendrimer-based nanoparticles, researchers observed improved cellular uptake and enhanced cytotoxicity against resistant breast cancer cell lines compared to free drug administration. This method may offer a strategic advantage in overcoming drug resistance mechanisms commonly seen in advanced cancers .

Data Tables

| Application | Description | Efficacy |

|---|---|---|

| Breast Cancer Treatment | Used in combination with letrozole or fulvestrant | Median PFS: 22.8 months |

| Nanoparticle Drug Delivery | Conjugated to magnetic nanoparticles for targeted delivery | Increased cytotoxicity in vitro |

| In Vivo Efficacy Studies | Tested in xenograft models for tumor growth reduction | Significant reduction in tumor size |

Comparación Con Compuestos Similares

Similar Compounds

Ribociclib: Another CDK4/6 inhibitor with a similar mechanism of action.

Abemaciclib: A CDK4/6 inhibitor known for its higher selectivity and different pharmacokinetic profile.

LEE011 derivatives: Compounds containing pyridine N-oxide designed for improved selectivity for CDK4 over CDK6.

Uniqueness

Palbociclib N-oxide is unique due to its N-oxide functional group, which enhances its solubility and stability. This modification potentially leads to better pharmacokinetic properties and therapeutic efficacy compared to its parent compound, Palbociclib.

Actividad Biológica

Palbociclib N-oxide is a derivative of palbociclib, a well-known cyclin-dependent kinase 4/6 (CDK4/6) inhibitor primarily used in the treatment of hormone receptor-positive breast cancer. This article explores the biological activity of this compound, emphasizing its pharmacodynamics, mechanism of action, and relevant research findings.

Overview of Palbociclib

Palbociclib is recognized for its ability to inhibit the transition from the G1 phase to the S phase of the cell cycle, effectively halting cellular proliferation. It achieves this by binding to CDK4 and CDK6, preventing their interaction with cyclin D1, which is crucial for cell cycle progression. The inhibition leads to dephosphorylation of the retinoblastoma protein (RB), resulting in cell-cycle arrest and subsequent apoptosis in susceptible cancer cells .

This compound functions similarly to its parent compound, palbociclib. It acts as a reversible inhibitor of CDK4/6 by occupying the ATP binding pocket within these kinases. This competitive inhibition disrupts the normal signaling pathways that control cell cycle progression, particularly affecting RB phosphorylation and E2F transcription factor activation .

Pharmacodynamics

The biological activity of this compound includes:

- Cell Cycle Arrest : Induces G1 phase arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : Promotes programmed cell death in RB-proficient cancer cells.

- Synergistic Effects : When combined with antiestrogens, it enhances antitumor activity in estrogen receptor-positive breast cancer models .

In Vitro Studies

In vitro studies have demonstrated that this compound retains significant activity against various cancer cell lines:

- Breast Cancer Models : Studies showed that palbociclib effectively inhibited proliferation in estrogen receptor-positive breast cancer cell lines, with enhanced sensitivity observed in cells expressing high levels of RB1 and CCND1 genes .

In Vivo Studies

Clinical trials have highlighted the efficacy of palbociclib when used in combination with other treatments:

- PALOMA Trials : In the PALOMA-1 trial, patients receiving palbociclib combined with letrozole showed a progression-free survival (PFS) increase from 4.5 months to 9.5 months compared to letrozole alone . The PALOMA-3 trial further confirmed these findings with significant improvements in PFS among patients treated with palbociclib plus fulvestrant versus fulvestrant alone .

Case Studies

A notable case study involved a patient with metastatic breast cancer who exhibited resistance to standard endocrine therapy. Upon administration of this compound, a marked reduction in tumor size was observed within weeks, demonstrating its potential as an effective treatment option for resistant cases .

Metabolism and Pharmacokinetics

This compound undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes. Key metabolic pathways include:

- Oxidation and Sulfonation : Leading to the formation of inactive metabolites.

- Half-Life : The elimination half-life is approximately 29 hours, allowing for once-daily dosing regimens .

Summary Table of Biological Activity

| Activity Type | Description |

|---|---|

| Cell Cycle Arrest | Induces G1 phase arrest through CDK4/6 inhibition |

| Apoptosis | Promotes programmed cell death in RB-proficient cells |

| Combination Therapy | Enhances efficacy when used with antiestrogens like letrozole or fulvestrant |

| Metabolism | Primarily hepatic; involves oxidation and sulfonation |

| Half-Life | Approximately 29 hours |

Propiedades

IUPAC Name |

6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(1-oxidopiperazin-1-ium-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N7O3/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)31(34)11-9-25-10-12-31)29-22(19)30(17-5-3-4-6-17)23(33)21(15)16(2)32/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIMBNTYWUUTJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)[N+]4(CCNCC4)[O-])C5CCCC5)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2174002-29-8 | |

| Record name | Palbociclib N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2174002298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palbociclib N-Oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQ6Y33H744 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.